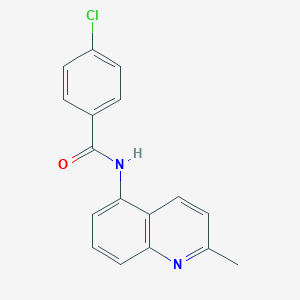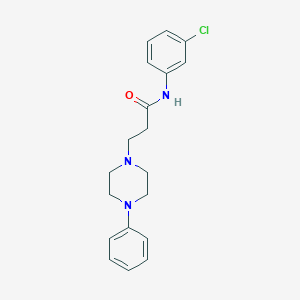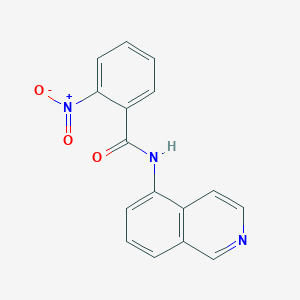![molecular formula C20H23N3O B246486 N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of lymphoma and other hematologic malignancies.
Mecanismo De Acción
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine works by binding to the active site of BTK and preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of cancer cells. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to inhibit other kinases that are involved in B-cell receptor signaling, such as AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to induce apoptosis (programmed cell death) in lymphoma cells and to inhibit their proliferation. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is its specificity for BTK and other kinases involved in B-cell receptor signaling. This makes it a potentially effective therapy for lymphoma and other hematologic malignancies that are driven by this pathway. However, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine may have limitations in other types of cancer where BTK is not a key driver of tumor growth.
Direcciones Futuras
There are several potential future directions for the development of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted agents or immunotherapies, such as checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms that may arise during treatment. Finally, there is also interest in exploring the use of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a promising small molecule inhibitor that has shown efficacy in preclinical models of lymphoma and other hematologic malignancies. Its specificity for BTK and other kinases involved in B-cell receptor signaling make it a potentially effective therapy for these types of cancers. Future studies will continue to explore the potential of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine involves several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the vinyl group, and the addition of the tert-butylamine moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been extensively studied in preclinical models of lymphoma and other hematologic malignancies. These studies have shown that N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a potent inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. In particular, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling in lymphoma cells.
Propiedades
Fórmula molecular |
C20H23N3O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)22-19-16(21-18-11-7-8-14-23(18)19)13-12-15-9-5-6-10-17(15)24-4/h5-14,22H,1-4H3/b13-12+ |
Clave InChI |
BKKUMZMZKHZEOF-OUKQBFOZSA-N |
SMILES isomérico |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)/C=C/C3=CC=CC=C3OC |
SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC |
SMILES canónico |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)


![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)